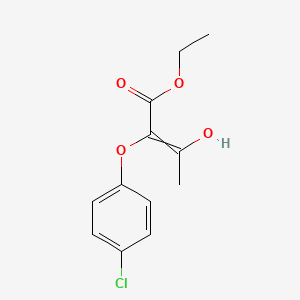
1,6-bis(6-methylpyren-1-yl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(6-methylpyren-1-yl)pyrene is a polycyclic aromatic hydrocarbon derivative. It is a disubstituted pyrene compound, where two 6-methylpyrene groups are attached to the 1 and 6 positions of the central pyrene core. This compound is of significant interest due to its unique optical and electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(6-methylpyren-1-yl)pyrene typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(6-methylpyren-1-yl)pyrene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of multiple aromatic rings, it can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as KMnO4 or CrO3 can be used.
Reduction: Hydrogenation using Pd/C or other metal catalysts.
Major Products
Substitution Products: Halogenated or nitrated derivatives.
Oxidation Products: Quinones or other oxygenated compounds.
Reduction Products: Dihydro or tetrahydro derivatives.
Scientific Research Applications
1,6-Bis(6-methylpyren-1-yl)pyrene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent photophysical properties.
Photovoltaics: Employed in solar cell research for its ability to absorb and emit light efficiently.
Sensors: Utilized in the design of chemical sensors and biosensors for detecting various analytes.
Material Science: Incorporated into the synthesis of nanographenes and other advanced materials.
Mechanism of Action
The mechanism by which 1,6-bis(6-methylpyren-1-yl)pyrene exerts its effects is primarily through its interaction with light and electronic states. The compound’s large π-conjugated system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. Additionally, its ability to form excimers and other photophysical interactions plays a crucial role in its functionality .
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: Another disubstituted pyrene with phenylethynyl groups instead of 6-methylpyrene.
1,3,6,8-Tetrasubstituted Pyrenes: Compounds with four substituents at the 1, 3, 6, and 8 positions of the pyrene core.
Uniqueness
1,6-Bis(6-methylpyren-1-yl)pyrene is unique due to its specific substitution pattern and the presence of 6-methylpyrene groups, which impart distinct photophysical properties compared to other disubstituted pyrenes. This makes it particularly valuable in applications requiring precise control over light absorption and emission characteristics.
Properties
CAS No. |
797057-74-0 |
|---|---|
Molecular Formula |
C50H30 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
1,6-bis(6-methylpyren-1-yl)pyrene |
InChI |
InChI=1S/C50H30/c1-27-3-5-29-13-23-41-37(19-9-31-7-17-35(27)45(29)47(31)41)39-21-11-33-16-26-44-40(22-12-34-15-25-43(39)49(33)50(34)44)38-20-10-32-8-18-36-28(2)4-6-30-14-24-42(38)48(32)46(30)36/h3-26H,1-2H3 |
InChI Key |
XBJIITLKQDNETL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=C3C1=C(C=CC3=C(C=C2)C)C=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
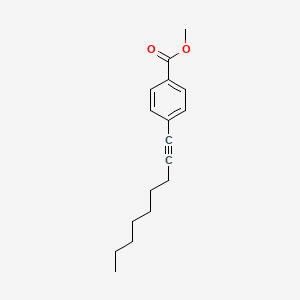
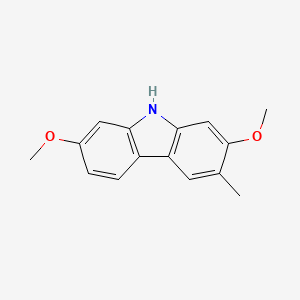
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)


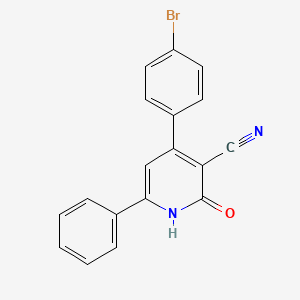
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
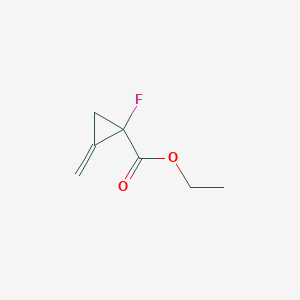
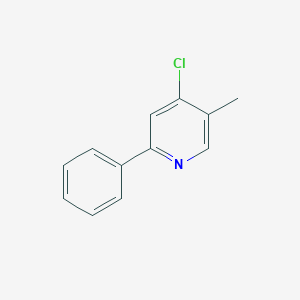
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
